molecular formula C16H12F9N3O4S B11093240 Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate

Cat. No.: B11093240
M. Wt: 513.3 g/mol
InChI Key: ISYIXABXAGNFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate, also known by its IUPAC name, is a complex organic compound with the following chemical formula : this compound, also known by its IUPAC name, is a complex organic compound with the following chemical formula: C10H12F6O3 . It belongs to the class of esters and contains multiple functional groups, making it intriguing for various applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-propenoic acid (also known as acrylic acid) with 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl alcohol. The esterification process yields Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate.

Industrial Production: Industrial-scale production typically involves optimized reaction conditions, catalysts, and purification steps. Manufacturers employ this compound in various applications, including coatings, adhesives, and pharmaceuticals.

Chemical Reactions Analysis

Reactivity: Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate can undergo several types of reactions:

  • Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to 2-propenoic acid and the corresponding alcohol.
  • Substitution Reactions : The trifluoromethyl group can be substituted by nucleophiles.
  • Oxidation and Reduction : Depending on reaction conditions, it may undergo oxidation or reduction.
Common Reagents:
  • Hydrochloric Acid (HCl) : Used for ester hydrolysis.
  • Sodium Hydroxide (NaOH) : Also used for ester hydrolysis.
  • Nucleophiles (e.g., Grignard reagents) : For substitution reactions.
  • Oxidizing Agents (e.g., KMnO4) and Reducing Agents (e.g., LiAlH4) : For oxidation and reduction reactions.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields 2-propenoic acid and the corresponding alcohol, while substitution reactions lead to various derivatives.

Scientific Research Applications

Chemistry:

  • Polymer Chemistry : Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate can serve as a monomer for polymer synthesis.
  • Surface Coatings : Its unique properties make it useful in coatings and adhesives.
Biology and Medicine:
  • Drug Delivery : Researchers explore its potential as a drug carrier due to its stability and biocompatibility.
  • Bioconjugation : It can be modified for targeted drug delivery or imaging applications.
Industry:
  • Materials Science : Used in specialty materials and coatings.
  • Pharmaceuticals : As a building block for drug development.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.

Comparison with Similar Compounds

Methyl 2-(acetylamino)-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1

Properties

Molecular Formula

C16H12F9N3O4S

Molecular Weight

513.3 g/mol

IUPAC Name

methyl 2-acetamido-3,3,3-trifluoro-2-[[6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-1,3-benzothiazol-2-yl]amino]propanoate

InChI

InChI=1S/C16H12F9N3O4S/c1-6(29)27-13(10(30)32-2,16(23,24)25)28-11-26-8-4-3-7(5-9(8)33-11)12(31,14(17,18)19)15(20,21)22/h3-5,31H,1-2H3,(H,26,28)(H,27,29)

InChI Key

ISYIXABXAGNFTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.